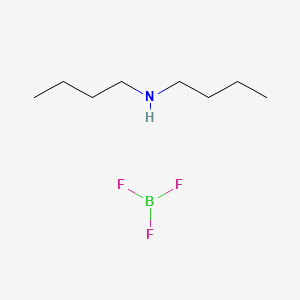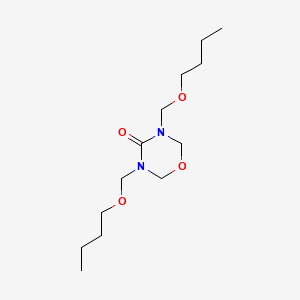
3,5-Bis(butoxymethyl)tetrahydro-4H-1,3,5-oxadiazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(butoxymethyl)tetrahydro-4H-1,3,5-oxadiazin-4-one: is a heterocyclic organic compound with the molecular formula C13H26N2O4 . It is characterized by the presence of an oxadiazinone ring, which is a six-membered ring containing three carbon atoms, two nitrogen atoms, and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(butoxymethyl)tetrahydro-4H-1,3,5-oxadiazin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of butoxymethylamine with a suitable carbonyl compound in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Quality control measures, such as spectroscopy and chromatography, are employed to monitor the production process and ensure consistency .
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(butoxymethyl)tetrahydro-4H-1,3,5-oxadiazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The butoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in derivatives with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, 3,5-Bis(butoxymethyl)tetrahydro-4H-1,3,5-oxadiazin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the treatment of various diseases .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 3,5-Bis(butoxymethyl)tetrahydro-4H-1,3,5-oxadiazin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Tetrahydro-3,5-bis(methoxymethyl)-4H-1,3,5-oxadiazin-4-one: This compound has similar structural features but with methoxymethyl groups instead of butoxymethyl groups.
3,5-Bis(methoxymethyl)-1,3,5-oxadiazinan-4-one: Another related compound with methoxymethyl groups.
Uniqueness: 3,5-Bis(butoxymethyl)tetrahydro-4H-1,3,5-oxadiazin-4-one is unique due to its butoxymethyl substituents, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
7504-68-9 |
|---|---|
Molecular Formula |
C13H26N2O4 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
3,5-bis(butoxymethyl)-1,3,5-oxadiazinan-4-one |
InChI |
InChI=1S/C13H26N2O4/c1-3-5-7-17-9-14-11-19-12-15(13(14)16)10-18-8-6-4-2/h3-12H2,1-2H3 |
InChI Key |
YOBPNEJRBSOFAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCN1COCN(C1=O)COCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-dihydro-1H-imidazol-2-yl-(1-hydroxybutyl)-[[2-(4-methoxyphenyl)-1H-indol-3-yl]methyl]azanium;iodide](/img/structure/B13773756.png)

![N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate](/img/structure/B13773769.png)
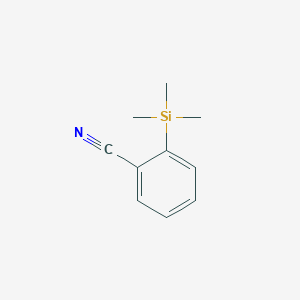
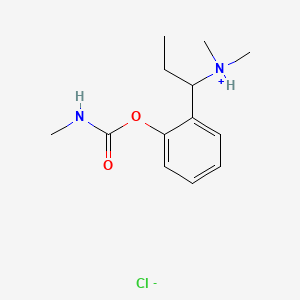

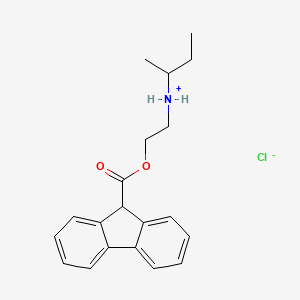

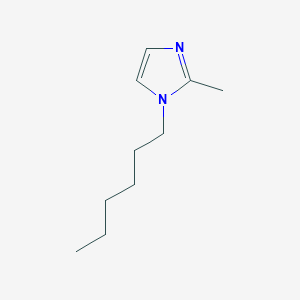
![[4-(4-Fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]methyl-triphenylphosphanium](/img/structure/B13773818.png)
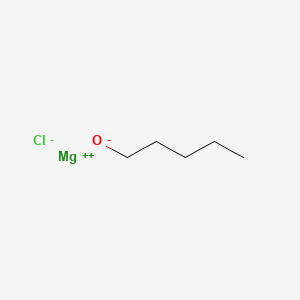
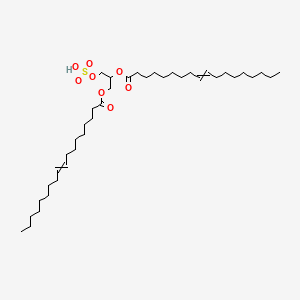
![2-[(4-chlorophenyl)sulfonylamino]pyrimidine-5-carboxylic acid](/img/structure/B13773832.png)
